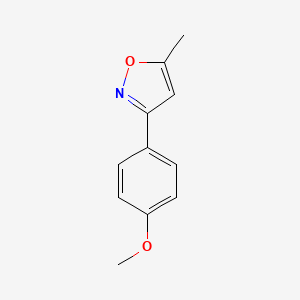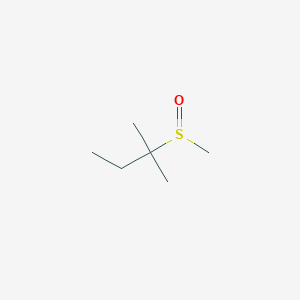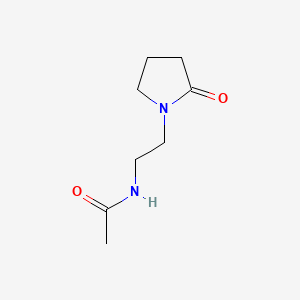
N-(4-Allyl-2-oxo-1,3-oxazolidin-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Allyl-2-oxooxazolidin-3-yl)benzamide is a heterocyclic compound with the molecular formula C₁₃H₁₄N₂O₃ and a molecular weight of 246.26 g/mol . This compound features an oxazolidinone ring, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Allyl-2-oxooxazolidin-3-yl)benzamide typically involves the following steps :
Esterification: The initial step involves the esterification of the appropriate carboxylic acid with an alcohol to form an ester.
Cyanation: The ester is then subjected to cyanation to introduce a cyano group.
Cyclization: The cyano compound undergoes cyclization to form the oxazolidinone ring.
Aminolysis: Finally, the oxazolidinone is reacted with an amine to form the desired benzamide derivative.
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production .
化学反应分析
Types of Reactions
N-(4-Allyl-2-oxooxazolidin-3-yl)benzamide can undergo various chemical reactions, including :
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The oxazolidinone ring can be reduced to form a dihydrooxazole derivative.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Dihydrooxazole derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
N-(4-Allyl-2-oxooxazolidin-3-yl)benzamide has several scientific research applications, including :
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of N-(4-Allyl-2-oxooxazolidin-3-yl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways . The oxazolidinone ring is known to inhibit protein synthesis in bacteria by binding to the bacterial ribosome, which may explain its antimicrobial properties .
相似化合物的比较
Similar Compounds
Flufenacet: A commercial herbicide with a similar amide structure.
Flubendiamide: An insecticide with a similar oxazolidinone ring.
Flutolanil: A fungicide with a similar benzamide moiety.
Uniqueness
N-(4-Allyl-2-oxooxazolidin-3-yl)benzamide is unique due to its specific combination of an allyl group, an oxazolidinone ring, and a benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
CAS 编号 |
361345-08-6 |
|---|---|
分子式 |
C13H14N2O3 |
分子量 |
246.26 g/mol |
IUPAC 名称 |
N-(2-oxo-4-prop-2-enyl-1,3-oxazolidin-3-yl)benzamide |
InChI |
InChI=1S/C13H14N2O3/c1-2-6-11-9-18-13(17)15(11)14-12(16)10-7-4-3-5-8-10/h2-5,7-8,11H,1,6,9H2,(H,14,16) |
InChI 键 |
AGPAHUVQHISOAS-UHFFFAOYSA-N |
规范 SMILES |
C=CCC1COC(=O)N1NC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



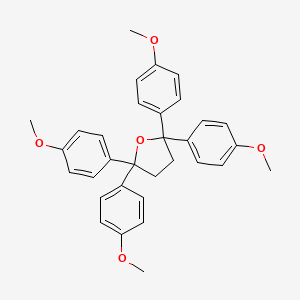
![(4R)-1-[(Benzyloxy)carbonyl]-4-hydroxy-L-prolylglycine](/img/structure/B12904335.png)
![3-(2,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12904336.png)
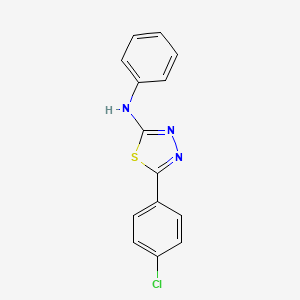
![2-(Prop-2-en-1-yl)-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione](/img/structure/B12904352.png)
![6-(4-Methoxyphenyl)-5-(pyridin-3-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B12904358.png)
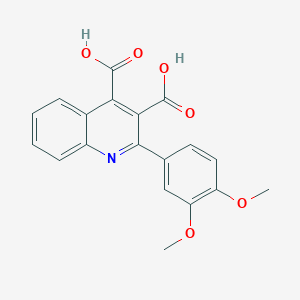
![3-(3-(2,5-Difluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12904369.png)
![Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]-](/img/structure/B12904371.png)
